N-(3-fluoro-4-methylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine
Description
N-(3-Fluoro-4-methylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline-based small molecule featuring a 6-methyl substituent on the quinoline core, a piperidine-1-carbonyl group at position 2, and a 3-fluoro-4-methylphenyl aniline moiety at position 3. The compound’s structure integrates both lipophilic (methyl, piperidine) and polar (carbonyl, fluorine) groups, which may influence its solubility, bioavailability, and target-binding properties.
Properties
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-15-6-9-20-18(12-15)21(25-17-8-7-16(2)19(24)13-17)14-22(26-20)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVLEGNLBZDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro and Methyl Groups:
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluoro-4-methylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological targets. Its quinoline core is known for its ability to intercalate with DNA, making it a potential candidate for studying DNA-binding properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure could be exploited to create advanced materials for electronic or optical applications.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA, affecting gene expression, while the piperidine moiety could interact with protein targets, modulating their activity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position and Bioactivity : The target compound’s 3-fluoro-4-methylphenyl group contrasts with analogs like compound 7 (3-chloro-4-fluorophenyl) and the 3-chlorophenyl group in . Fluorine and chlorine substituents enhance electronegativity and influence binding to hydrophobic pockets in biological targets.
- Piperidine vs. Heterocyclic Moieties : The piperidine-1-carbonyl group in the target compound may improve solubility compared to analogs with rigid spirocyclic amines (e.g., 7-(2-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)pyrimidin-5-yl) derivatives in ), though synthetic yields for spirocyclic analogs are higher (28–32% vs. 22% for piperidine derivatives in ).
- Impact of Trifluoromethyl Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability, whereas the target compound’s 6-methyl group balances hydrophobicity without extreme steric hindrance.
Physicochemical Properties
- Solubility: The piperidine-1-carbonyl group in the target compound may enhance aqueous solubility compared to non-carbonylated analogs (e.g., compound 7 with a benzyloxy group) .
- Melting Points: While data for the target compound are unavailable, analogs like the pyrrolo[3,2-c]quinolin-4-amine hydrochlorides exhibit high melting points (136–276°C), suggesting crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
